molecular formula C16H13BrClN5O B2994921 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899353-92-5

5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2994921
CAS RN: 899353-92-5
M. Wt: 406.67
InChI Key: IPYXJIFQKKDUSX-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate.

Mechanism Of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth of cancer cells, bacterial infections, or inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial research, it has been shown to have antibacterial activity by inhibiting bacterial growth and disrupting bacterial cell membranes. In inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a drug candidate for various diseases. It has shown promising results in preclinical studies and may be a viable option for further development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.

Future Directions

There are several future directions for research on 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential as a drug candidate for cancer, bacterial infections, and inflammation. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific enzymes or proteins. Finally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-bromobenzyl chloride with sodium azide to form 3-bromobenzyl azide. The second step involves the reaction of 4-chlorophenyl isocyanate with 5-amino-1H-1,2,3-triazole to form N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. The final step involves the reaction of 3-bromobenzyl azide and N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide to form the desired compound.

Scientific Research Applications

5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a drug candidate for various diseases. It has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In bacterial research, it has been shown to have antibacterial activity against various strains of bacteria. In inflammation research, it has been shown to have anti-inflammatory effects.

properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5O/c17-11-3-1-2-10(8-11)9-23-15(19)14(21-22-23)16(24)20-13-6-4-12(18)5-7-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYXJIFQKKDUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)triazole-4-carboxamide

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